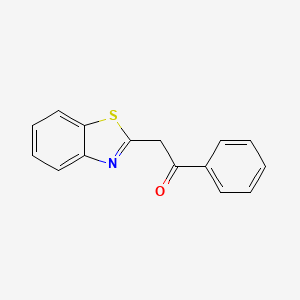

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

Descripción

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBXNQIHAIRCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368660 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56071-71-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Benzothiazole Core

The benzothiazole ring system is formed by the condensation of aniline derivatives with potassium thiocyanate in acidic conditions, typically glacial acetic acid, with bromine as an oxidizing agent. This reaction yields 2-aminobenzothiazole intermediates.

- React 4-chloroaniline with potassium thiocyanate in glacial acetic acid.

- Add bromine dropwise under controlled temperature (0–10 °C).

- Stir for several hours to form 6-chloro-1,3-benzothiazol-2-amine.

- Isolate and purify by recrystallization.

This step is crucial as it sets the benzothiazole scaffold for further functionalization.

Formation of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

The key step involves the condensation of the chloroacetamide intermediate with various amines or nucleophiles to introduce the phenylethanone group. For the specific target compound, a phenyl group is introduced at the alpha position to the ketone.

- React the chloroacetamide intermediate with phenyl nucleophiles or amines in absolute alcohol.

- Reflux the mixture for 4–6 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Filter, dry, and recrystallize the product from aqueous alcohol.

This step yields the target compound this compound or its derivatives depending on the amine used.

Analytical and Spectral Characterization

- Infrared Spectroscopy (IR): Characteristic peaks for N-H stretching (~3300-3460 cm⁻¹), C=O stretching (~1530-1695 cm⁻¹), and C=N stretching (~1430-1600 cm⁻¹) confirm the presence of amide and benzothiazole functionalities.

- Proton Nuclear Magnetic Resonance (1H NMR): Aromatic protons appear as multiplets between 6.5–8.2 ppm. The methylene protons adjacent to the amide group show singlets around 2.5–3.5 ppm. NH protons typically appear as sharp singlets around 7.1–8.1 ppm.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the calculated molecular weights of the synthesized compounds, confirming molecular integrity.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages closely match theoretical values, supporting compound purity and correct molecular formula.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzothiazole formation | 4-chloroaniline + KSCN + Br2 in AcOH | 3 hours | 0–10 °C | Moderate |

| Acetamide intermediate synthesis | Chloroacetyl chloride + K2CO3, chloroform reflux | 10 hours | Reflux | High |

| Amination/Condensation | Amines + compound 2 in absolute alcohol | 4–6 hours | Reflux | 75–90 |

Research Findings and Notes on Preparation

- The synthetic route is robust and allows for the introduction of diverse amine substituents, enabling structural variation for biological activity screening.

- The reaction conditions favor high purity and good yields, with straightforward purification by recrystallization.

- The preparation method is adaptable to scale-up for pharmaceutical research.

- Spectral data consistently confirm the structure of the synthesized compounds, including the target this compound.

- This methodology has been validated in multiple studies focusing on benzothiazole derivatives with antidiabetic and other pharmacological properties.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

- The compound serves as a crucial building block in organic synthesis. It is often utilized to create more complex molecules and is employed as a ligand in coordination chemistry. Its unique structural features enable the formation of various derivatives that can exhibit distinct chemical properties.

Coordination Chemistry

- As a ligand, 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one can coordinate with metal ions, facilitating the development of metal complexes that are useful in catalysis and material science.

Biological Applications

Antimicrobial and Antifungal Properties

- Research has indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds have been tested against various pathogens, showing promising results in inhibiting growth.

Anticancer Potential

- The compound is being explored for its potential in cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of this compound have been tested against various cancer cell lines with encouraging results.

Tuberculosis Treatment

- Notably, this compound has shown activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent. Its mechanism involves interaction with bacterial enzymes critical for survival.

Medicinal Chemistry

Therapeutic Applications

- The compound's therapeutic potential extends beyond antimicrobial properties. It is being investigated for its effects on neurological disorders such as Alzheimer's disease. Recent studies highlight its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms .

Industrial Applications

Dyes and Pigments

- In industrial settings, this compound is utilized in the development of dyes and pigments. Its fluorescent properties make it suitable for applications in analytical chemistry as fluorescent probes.

Analytical Applications

- The compound's ability to act as a fluorescent probe has implications in various analytical techniques, enhancing the detection and quantification of substances in complex mixtures.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of approximately 15 µM, demonstrating significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies conducted on human cancer cell lines (HepG2) revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that concentrations above 20 µM resulted in over 50% apoptosis within 24 hours .

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, ultimately leading to cell death or inhibition of cell growth

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Structural and Reactivity Differences

Benzothiazole vs. Benzimidazole: The benzothiazole group in the target compound provides sulfur-based electron withdrawal, enhancing electrophilicity at the ketone group. The chloro substituent in the benzimidazole derivative may enhance stability against oxidation compared to the parent benzothiazole compound .

This structural feature could make it suitable for photochemical applications .

Heteroatom Influence :

- Replacing sulfur in benzothiazole with oxygen (as in the oxane-containing analog, CAS 1247377-66-7) reduces electron-withdrawing effects, increasing the compound’s polarity and solubility in aqueous media .

Actividad Biológica

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, a derivative of benzothiazole, has shown potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety linked to a phenylethanone group. This unique structure contributes to its biological properties.

Chemical Formula: CHNS

Molecular Weight: 227.31 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been reported to inhibit various enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways .

- Gene Expression Modulation: It influences gene expression related to cell cycle regulation and apoptosis, suggesting potential applications in cancer therapy.

- Antimicrobial Activity: Notably, it exhibits significant activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Significant |

Anticancer Activity

The compound has been evaluated for its anticancer properties across several human cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 60% at 10 µM | |

| SK-Hep-1 (Liver) | 55% at 10 µM | |

| NUGC-3 (Gastric) | 50% at 10 µM |

These results indicate that the compound may serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Effects

Studies have indicated that the compound may also exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Telvekar et al. (2012) evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In a study focused on the anticancer potential of benzothiazole derivatives, the compound was tested against several cancer cell lines. Results showed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 5 µM. The study suggested that the compound induces apoptosis through the intrinsic pathway .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between benzothiazole derivatives and phenacyl halides. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC and GC-MS ensures intermediate stability . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the benzothiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the phenacyl ketone (δ 4.5–5.5 ppm for the ethanone methylene group) .

- IR Spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and C-S/C=N vibrations (600–800 cm⁻¹) in the benzothiazole moiety .

- X-ray Crystallography : Resolves stereoelectronic effects and bond angles, as demonstrated in analogous sulfanyl-ethanone structures .

Q. How does the benzothiazole ring influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The benzothiazole ring’s hydrophobicity reduces aqueous solubility but enhances stability in organic solvents (e.g., DMSO, chloroform). Solubility parameters (Hansen solubility coefficients) can predict compatibility. Stability tests under UV-Vis and thermal gravimetric analysis (TGA) reveal degradation thresholds (e.g., >200°C in inert atmospheres) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer : Systematic meta-analysis of assay conditions (e.g., bacterial strain variability, concentration ranges) identifies confounding factors. Dose-response curves (IC₅₀/EC₅₀ comparisons) and control standardization (e.g., using MTT assays for cytotoxicity) clarify specificity. Cross-referencing with structural analogs (e.g., benzoxazole derivatives) isolates electronic effects from steric contributions .

Q. How can computational methods (e.g., DFT, molecular docking) guide experimental design for studying target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with electrophilic biological targets .

- Molecular Docking : Uses software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450). Validate simulations with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for thermodynamic data .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Crystallization difficulties stem from conformational flexibility in the ethanone linker. Slow evaporation from polar aprotic solvents (e.g., acetonitrile) at 4°C promotes lattice formation. Co-crystallization with heavy atoms (e.g., iodine) aids in resolving electron density maps. Single-crystal X-ray diffraction, as applied to benzoxazole analogs, confirms packing motifs .

Q. How do substituents on the phenyl group modulate the compound’s electronic properties and reactivity?

- Methodological Answer : Hammett constants (σ values) quantify electron-withdrawing/donating effects of substituents (e.g., -NO₂ vs. -OCH₃). Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy tracks charge-transfer transitions. Comparative studies with trimethoxyphenyl derivatives highlight bathochromic shifts in absorption spectra .

Methodological Notes

- Data Validation : Cross-validate spectral data with databases (e.g., CCDC for crystallography ).

- Ethical Compliance : Follow safety protocols (e.g., fume hood use, PPE) as per SDS guidelines for benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.